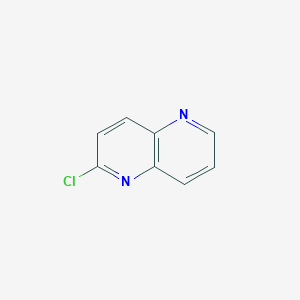

2-Chloro-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYRQGHDOBBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569183 | |

| Record name | 2-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-62-5 | |

| Record name | 2-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,5-naphthyridine from 1,5-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-chloro-1,5-naphthyridine, a critical building block in medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the chlorination of 1,5-naphthyridin-2(1H)-one. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this transformation, troubleshoot potential issues, and understand the broader context of this reaction in pharmaceutical development.

Strategic Imperative: The Significance of this compound in Drug Discovery

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1] Its rigid, planar geometry and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. The introduction of a chlorine atom at the 2-position of the 1,5-naphthyridine ring system is a pivotal synthetic maneuver. This halogen serves as a versatile handle, a "linchpin" for further molecular elaboration through nucleophilic aromatic substitution (SNAr) reactions.

The chloro substituent dramatically enhances the electrophilicity of the C2 position, enabling the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. This capability is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. By strategically modifying this position, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule, improving its potency, selectivity, and metabolic stability. The resulting substituted 1,5-naphthyridine derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3] For instance, derivatives of this scaffold have been investigated as potent inhibitors of kinases and other key enzymes implicated in disease progression.

The Chemical Transformation: From Hydroxy to Chloro

The conversion of 1,5-naphthyridin-2(1H)-one to this compound is fundamentally a deoxychlorination reaction. The starting material, a hydroxynaphthyridine, exists in tautomeric equilibrium with its corresponding pyridone form. The direct displacement of the hydroxyl group is unfavorable; therefore, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a practice well-established for the chlorination of various hydroxy-azaheterocycles.[4]

Unraveling the Mechanism: The Role of Phosphorus Oxychloride

The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where POCl₃ acts as a powerful dehydrating and chlorinating agent.[5][6][7] The generally accepted mechanism involves the following key steps:

-

Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the 1,5-naphthyridin-2(1H)-one attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Phosphate Ester Intermediate: This initial attack, followed by the loss of a chloride ion, forms a phosphate ester intermediate. This transformation is crucial as it converts the poor hydroxyl leaving group into a much better phosphate-based leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step or from the POCl₃ itself, then acts as a nucleophile, attacking the C2 position of the naphthyridine ring.

-

Elimination and Aromatization: The intermediate then collapses, eliminating a dichlorophosphate species and resulting in the formation of the aromatic this compound product.

The driving force for this reaction is the formation of the stable phosphate byproduct and the restoration of aromaticity in the naphthyridine ring.

Caption: Reaction mechanism of the chlorination of 1,5-naphthyridin-2(1H)-one with POCl₃.

In the Laboratory: A Practical Guide to Synthesis

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to safety precautions is paramount when working with phosphorus oxychloride.

Synthesis of the Starting Material: 1,5-Naphthyridin-2(1H)-one

While commercially available, 1,5-naphthyridin-2(1H)-one can also be synthesized in the laboratory. A common method is the Skraup synthesis or a variation thereof, starting from 3-aminopyridine.[1][8] For instance, the reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound, such as acrolein or its equivalent, under acidic conditions can yield the naphthyridine core, which can then be oxidized to the desired 1,5-naphthyridin-2(1H)-one.

Detailed Experimental Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Reagents and Equipment:

-

1,5-Naphthyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, place 1,5-naphthyridin-2(1H)-one.

-

Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction is often run neat, with POCl₃ serving as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 106 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: The next step is highly exothermic and should be performed with extreme care. Slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within an ice bath. This will quench the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: A streamlined workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound is typically a solid and can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] A mixture of ethanol and water or hexane and ethyl acetate can be effective.

-

Column Chromatography: For higher purity, silica gel column chromatography is recommended.[12] The choice of eluent will depend on the polarity of any impurities, but a gradient of hexane and ethyl acetate is a good starting point.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the deshielded region, with chemical shifts and coupling constants characteristic of the 1,5-naphthyridine ring system. |

| ¹³C NMR | Resonances corresponding to the eight carbon atoms of the naphthyridine ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₅ClN₂), along with a characteristic isotopic pattern for a monochlorinated compound. |

| IR Spec. | Characteristic absorptions for C=C and C=N stretching vibrations within the aromatic ring system. |

Conclusion: A Gateway to Novel Therapeutics

The synthesis of this compound from 1,5-naphthyridin-2(1H)-one is a robust and essential transformation in the arsenal of the medicinal chemist. The resulting chlorinated heterocycle is a versatile intermediate, providing a gateway to a vast chemical space of potential drug candidates. A thorough understanding of the reaction mechanism, coupled with careful execution of the experimental protocol, will enable researchers to efficiently access this valuable building block and accelerate the discovery of novel therapeutics.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Alajarin, R., Jordan, P., & Alvarez, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3237. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

-

Alajarin, R., Jordan, P., & Alvarez, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3237. [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters. (2014, May 22). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Alajarin, R., Jordan, P., & Alvarez, A. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3237. [Link]

-

Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety - Internet Scientific Publications. (n.d.). Retrieved from [Link]

-

Phosphoryl chloride - Wikipedia. (2023, October 29). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Naphthyridine Based Molecular Switches - DiVA portal. (n.d.). Retrieved from [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011, March 10). Retrieved from [Link]

-

Fused 1,5-naphthyridines - Encyclopedia.pub. (n.d.). Retrieved from [Link]

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI. (2025, November 12). Retrieved from [Link]

-

Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESES AND SPECTRA OF NAPHTHYRIDINES - bac-lac.gc.ca. (n.d.). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019, July 31). Retrieved from [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,5-naphthyridine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, featuring a pyridine ring fused to a pyridine core with a strategically placed chlorine atom, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The 1,5-naphthyridine core itself is a recognized privileged structure, with derivatives exhibiting a broad spectrum of biological activities, including potential applications in oncology and infectious diseases.[1][2] The presence of the chloro substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the exploration of extensive structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, stability, and the experimental methodologies for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug design, process development, and chemical synthesis.

Molecular Structure and Key Physicochemical Properties

The foundational characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on predictive models and should be considered as such.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | |

| Molecular Weight | 164.59 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 109-111 °C | |

| Boiling Point | 281.5 °C at 760 mmHg | [3] |

| Density | 1.349 g/cm³ (Predicted) | |

| pKa | 1.32 ± 0.10 (Predicted) | |

| logP | 1.0 - 1.5 (Calculated for a related tetrahydro-naphthyridine) | [4] |

| Solubility | Data not extensively available. General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF. | [5] |

Experimental Determination of Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is crucial for its application in research and development. The following section outlines the standard protocols for these measurements.

Solubility Determination

The solubility of a compound is a critical parameter influencing its bioavailability and formulation. The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Causality Behind Experimental Choices: The shake-flask method ensures that the solution is truly saturated, providing a thermodynamically accurate measure of solubility. The choice of solvents is critical for understanding the compound's behavior in both aqueous and organic environments, which is relevant for both biological and synthetic applications.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.[6]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure sufficient solubility. Maintain a constant ionic strength using an electrolyte such as KCl.[6]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.[6]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as a function of added acid or base, providing a reliable determination of the pKa. The use of a co-solvent is often necessary for compounds with low aqueous solubility, and maintaining a constant ionic strength minimizes the effect of ionic activity on the pKa measurement.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The shake-flask method using n-octanol and water is the traditional method for experimental logP determination.

Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices: The n-octanol/water system is widely accepted as a model for the partitioning of a drug between the lipidic environment of a cell membrane and the aqueous environment of the cytoplasm. This method provides a direct measure of this partitioning behavior.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

The nitrogen atoms in the naphthyridine ring are weakly basic, with the predicted pKa suggesting that the compound will be protonated only under strongly acidic conditions. The aromatic ring system is generally stable but can undergo electrophilic substitution under forcing conditions, with the position of substitution being directed by the existing substituents and the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the 1,5-naphthyridine ring is susceptible to displacement by a variety of nucleophiles. This is a key reaction for the derivatization of this scaffold.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base and sometimes a palladium catalyst (Buchwald-Hartwig amination), yields 2-amino-1,5-naphthyridine derivatives.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers.

-

Thiolation: Reaction with thiols or their corresponding thiolates produces 2-thioether derivatives.

Logical Relationship in SNAr Reactions

Caption: Reactivity of this compound in nucleophilic aromatic substitution reactions.

Stability

This compound is a relatively stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. As with many chlorinated aromatic compounds, prolonged exposure to light may cause some degradation. For long-term storage, it is advisable to keep it under an inert atmosphere.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a distinct set of signals for the aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbon bearing the chlorine atom, which will have a characteristic chemical shift.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the aromatic system, and the C-Cl stretching vibration.

Self-Validating System for Characterization: The combination of these spectroscopic techniques provides a self-validating system for the identification and purity assessment of this compound. The molecular formula and weight from mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups indicated by IR spectroscopy should also align with the overall structure.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties, including solubility, pKa, and logP, is essential for its effective application in drug discovery and development. While some experimental data is available, further characterization is warranted for its comprehensive profiling. The reactivity of the 2-chloro position through nucleophilic aromatic substitution provides a reliable and predictable avenue for the synthesis of diverse libraries of 1,5-naphthyridine derivatives for biological screening. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists working with this important heterocyclic compound.

References

-

MDPI. Spectral Characteristics of 2,7-Naphthyridines. (n.d.). Available at: [Link]

-

SciSpace. Article. (2022). Available at: [Link]

-

DiVA portal. Naphthyridine Based Molecular Switches. (n.d.). Available at: [Link]

-

BG. High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Available at: [Link]

-

ACS Publications. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry. (2024). Available at: [Link]

-

ResearchGate. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Available at: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Available at: [Link]

-

MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). Available at: [Link]

-

PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Available at: [Link]

-

John Wiley & Sons, Inc. THE NAPHTHYRIDINES. (2008). Available at: [Link]

-

European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (n.d.). Available at: [Link]

-

PubChem. 1,5-Naphthyridine | C8H6N2 | CID 136070. (n.d.). Available at: [Link]

-

Revue Roumaine de Chimie. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][9]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][9]. (n.d.). Available at: [Link]

-

ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (n.d.). Available at: [Link]

Sources

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7689-62-5 | this compound - Moldb [moldb.com]

- 4. Buy 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 766545-20-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Chloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of targeted therapeutics. Within this class of compounds, 2-chloro-1,5-naphthyridine has emerged as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 2-position provides a synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications in modern drug discovery.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. This section outlines the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 7689-62-5 | [1][2] |

| Molecular Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Purity | Typically >95% | [1][2] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 1,5-naphthyridin-2(1H)-one using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This transformation is a critical step in accessing the reactive chloro-derivative from the more readily available naphthyridinone precursor.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

1,5-Naphthyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,5-naphthyridin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be done with caution.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The chlorine atom at the 2-position of the 1,5-naphthyridine ring is susceptible to displacement by a variety of nucleophiles and is amenable to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, including amines, alkoxides, and thiolates. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituent towards nucleophilic attack.[3]

Caption: General SNAr on this compound.

Typical SNAr Protocol with an Amine:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound is a suitable substrate for this reaction, allowing for the coupling with a wide range of primary and secondary amines under milder conditions than traditional SNAr.[3]

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Buchwald-Hartwig Protocol:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in constructing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of this compound.

General Suzuki-Miyaura Protocol:

-

To a reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

-

Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the mixture to 80-100 °C under an inert atmosphere until the reaction is complete.

-

Upon cooling, partition the mixture between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Characterization Data

Accurate characterization of this compound is crucial for quality control and for the interpretation of reaction outcomes. Below is a summary of expected spectroscopic data.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (d, 1H), ~8.3 (d, 1H), ~8.2 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals in the aromatic region (approx. 120-160 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 164 and an M+2 peak at m/z ≈ 166 with a characteristic 3:1 intensity ratio, indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 1,5-naphthyridine core is a key pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] this compound serves as a critical intermediate in the synthesis of several important drug candidates and approved medicines.

Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 1,5-naphthyridine scaffold is well-suited for this purpose. This compound allows for the introduction of various side chains that can target specific kinases. For example, derivatives of 2-amino-1,5-naphthyridine, synthesized from the chloro-precursor, have been explored as inhibitors of c-Met kinase.[3]

Precursor for Antimalarial and Antibacterial Agents

The 1,5-naphthyridine ring system is present in compounds with potent antimalarial and antibacterial activities. For instance, it has been used as a bioisostere for the quinoline ring in primaquine analogues, aiming to improve the safety profile of this antimalarial drug.[2] Furthermore, certain 1,5-naphthyridine derivatives have shown activity against both drug-sensitive and drug-resistant bacteria.[3]

While direct synthesis routes for commercial drugs like Varenicline and Pazopanib do not typically start from this compound, the synthetic strategies employed in the preparation of analogous compounds often rely on the reactivity principles demonstrated by this versatile building block. The accessibility and predictable reactivity of this compound make it an invaluable tool for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of functionalized 1,5-naphthyridine derivatives. Its straightforward synthesis and well-defined reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of the next generation of therapeutic agents.

References

-

Moldb. 7689-62-5 | this compound. Available from: [Link]

-

Fuertes, M.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3248. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1,5-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a precursor for more complex molecular architectures.[1] A thorough and accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream research. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into data acquisition and interpretation.

Introduction: The Rationale for Spectroscopic Analysis

The unequivocal identification of a chemical compound relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. For a molecule like this compound (Figure 1), a combination of MS, IR, and NMR is not merely confirmatory but essential for elucidating its electronic and structural nuances. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy identifies the key functional groups and bond vibrations within the molecule. Finally, Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom. This multi-faceted approach ensures the highest degree of confidence in the compound's identity and purity.

Analytical Workflow: A Validating System

A robust analytical workflow is self-validating, where data from each technique corroborates the others. The logical progression from determining mass to identifying functional groups and finally mapping the atomic framework provides a comprehensive and trustworthy characterization.

References

A Technical Guide to the Solubility of 2-Chloro-1,5-naphthyridine in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,5-naphthyridine, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical properties, predicted solubility in a range of common organic solvents, and detailed experimental protocols for precise solubility determination.

Introduction: The Significance of this compound

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3][4] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | [1][5] |

| Molecular Weight | 164.59 g/mol | [1][5] |

| Boiling Point | 281.5°C at 760 mmHg | [1] |

| Appearance | Likely a solid at room temperature | Inferred from boiling point and typical nature of similar heterocyclic compounds. |

| CAS Number | 7689-62-5 | [1][5] |

The presence of two nitrogen atoms in the aromatic rings introduces polarity and potential for hydrogen bonding, while the chlorine atom adds to the molecule's polarizability and can participate in dipole-dipole interactions. The overall solubility will be a balance between the polar characteristics of the naphthyridine core and the halogen substituent, and the nonpolar nature of the fused aromatic system.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Dipole-Dipole Interactions: The electronegative nitrogen and chlorine atoms create a molecular dipole, suggesting favorable interactions with polar solvents.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

-

Van der Waals Forces: These forces will be present in all solvent interactions and will be more significant with larger, more polarizable solvents.

Based on these principles, a qualitative assessment of solubility in various classes of organic solvents can be made.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The strong dipole moments of these solvents will effectively solvate the polar this compound molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen atoms of the naphthyridine ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and potential for dipole-dipole interactions suggest good solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Low to Moderate | While van der Waals interactions are possible, the polarity mismatch will likely limit solubility. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and solvent will result in poor solubility. |

| Aqueous | Water | Low | The organic, aromatic nature of the molecule will likely dominate over the polar groups, leading to low water solubility. The presence of acidic or basic functional groups that could form soluble salts is absent.[8] |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is necessary. The following are standard protocols that can be employed in a laboratory setting.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the Equilibrium Solubility Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These often involve smaller scales and faster analysis times.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[9][10] Users should consult the Safety Data Sheet (SDS) for comprehensive information.

-

Hazard Statements: May cause skin and serious eye irritation.[9][10] May cause an allergic skin reaction and is suspected of causing cancer. Toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Obtain special instructions before use. Avoid breathing dust. Wear protective gloves, protective clothing, eye protection, and face protection.[10] If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[10]

Conclusion

This technical guide provides a detailed overview of the solubility of this compound. While quantitative data is sparse in the literature, a strong predictive understanding can be gained from its physicochemical properties and the principles of solute-solvent interactions. For definitive solubility values, the experimental protocols outlined herein should be followed. A thorough understanding of solubility is critical for the effective use of this versatile building block in research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Moldb. (n.d.). 7689-62-5 | this compound.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (2025, July 24). This compound | 7689-62-5.

- BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 15936-10-4|2-Chloro-1,8-naphthyridine.

- BLD Pharm. (n.d.). 7689-62-5|this compound.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-1,7-NAPHTHYRIDINE.

- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

- ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives.

Sources

- 1. 7689-62-5 | this compound - Moldb [moldb.com]

- 2. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 7689-62-5 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Novel 2-Substituted 1,5-Naphthyridine Derivatives

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antileishmanial properties.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for preparing novel 2-substituted 1,5-naphthyridine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven experimental protocols. This document moves beyond a simple recitation of methods to explain the underlying causality of experimental choices, ensuring that each protocol is a self-validating system.

The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, serves as a crucial pharmacophore in numerous therapeutic agents.[3][4] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse interactions with biological targets.[5] For instance, derivatives have shown potent activity as inhibitors of enzymes like topoisomerase I, which is vital for DNA replication and repair in cancer cells.[1][6] The pursuit of novel 2-substituted derivatives is driven by the need to modulate the pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.

Foundational Strategies: Building the 1,5-Naphthyridine Scaffold

The construction of the core 1,5-naphthyridine ring system often relies on classical cyclization reactions that have been refined over many years. These methods provide the foundational frameworks upon which further substitutions are built.

The Skraup Synthesis

The Skraup reaction is a venerable method for synthesizing quinolines and related heterocycles, including 1,5-naphthyridines.[3][7] It typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as nitrobenzene or iodine), and sulfuric acid.[7][8] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine core.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

-

Materials: 3-Aminopyridine, glycerol, iodine, dioxane, water.

-

Procedure:

-

To a solution of 3-aminopyridine (1 mmol) in a 1:1 mixture of dioxane and water (10 mL), add glycerol (3 mmol).

-

Introduce iodine (1.2 mmol) as a catalyst.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing quinoline and naphthyridine rings.[3][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 1,5-naphthyridines, a suitably substituted 3-aminopyridine derivative serves as the starting material. The choice of catalyst, often a base like sodium hydroxide or a Lewis acid, is critical for promoting the condensation and subsequent cyclization.[8]

Modern Methodologies for 2-Substitution: Cross-Coupling Reactions

With a pre-formed 1,5-naphthyridine core, often bearing a halogen or other leaving group at the 2-position, modern cross-coupling reactions provide a versatile and efficient means to introduce a wide variety of substituents. Palladium-catalyzed reactions are at the forefront of these methodologies.[7][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10] It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[11] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine [10]

-

Materials: 2-Iodo-1,5-naphthyridine, arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), potassium carbonate (K₂CO₃), 1,4-dioxane, water.

-

Procedure:

-

In a reaction vessel, combine 2-iodo-1,5-naphthyridine (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a de-gassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-1,5-naphthyridine derivative.

-

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good |

A summary of typical conditions for Suzuki-Miyaura coupling on the 1,5-naphthyridine core.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing a direct route to 2-amino-1,5-naphthyridine derivatives.[7][13] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[14]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine [7]

-

Materials: this compound, primary or secondary amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), sodium tert-butoxide (NaOtBu), toluene.

-

Procedure:

-

To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Seal the tube with a septum, and purge with argon.

-

Add this compound (1 mmol) and the desired amine (1.2 mmol) dissolved in anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture in a preheated oil bath at 110 °C for the specified time (typically 12-24 hours), monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

| Entry | Amine | Palladium Source | Ligand | Base | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | High |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Good |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | High |

Representative conditions for Buchwald-Hartwig amination on the 1,5-naphthyridine scaffold.

Visualization of Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams outline the core workflows.

Caption: Synthetic workflow for 2-substituted 1,5-naphthyridines.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

The synthesis of 2-substituted 1,5-naphthyridine derivatives is a dynamic field that continues to evolve. While classical methods provide essential access to the core scaffold, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations offer unparalleled efficiency and versatility for introducing diverse functionalities at the 2-position. The protocols and strategies outlined in this guide represent robust and validated approaches for researchers in drug discovery and development.

Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of C-H activation strategies to bypass the need for pre-functionalized starting materials, as well as the use of alternative metal catalysts or even metal-free reaction conditions.[8] As our understanding of the biological roles of 1,5-naphthyridine derivatives deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow.

References

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

-

MDPI. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

Semantic Scholar. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

-

OUCI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4065. [Link]

-

Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[4][7]naphthyridines by Intramolecular HDA Reactions. Molecules, 23(10), 2639. [Link]

-

ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]

-

ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

-

Manley, P. J., & Bilodeau, M. T. (2004). A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of O-carbonyl-substituted aryl halides. Organic Letters, 6(14), 2433–2435. [Link]

-

González, M., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 399-410. [Link]

-

Springer. (n.d.). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Springer. [Link]

-

ResearchGate. (n.d.). Mechanism involved in the formation of 5-amino-1,2-dihydrothieno[2,3-h][7][8]naphthyridine. ResearchGate. [Link]

-

NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.[Link]

-

Gfeller, P., et al. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 48(12), 3945–3959. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

ADDI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ADDI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]

- 5. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. research.rug.nl [research.rug.nl]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1,5-naphthyridine

Introduction

2-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold is a common feature in molecules designed to interact with biological targets, making it a valuable intermediate in the synthesis of potential therapeutics.[1] The integrity of such starting materials is paramount; compromised purity due to degradation can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways and establishing field-proven protocols for its proper storage and handling to ensure its viability in research and development.

Core Physicochemical Properties

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability. The molecule's structure, featuring two fused pyridine rings, imparts a degree of aromatic stability. However, the presence of electronegative nitrogen atoms and a chloro substituent creates reactive sites susceptible to degradation.

| Property | Value | Source(s) |

| CAS Number | 7689-62-5 | [2][3][4] |

| Molecular Formula | C₈H₅ClN₂ | [2][5] |

| Molecular Weight | 164.59 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | 96 - 98 °C | [6] |

| Boiling Point | ~281.5 °C at 760 mmHg | [2] |

The key feature influencing its stability is the 2-chloro substituent on the electron-deficient naphthyridine ring system. The nitrogen atoms withdraw electron density from the ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This electronic characteristic is the primary driver for its potential hydrolytic degradation.

Factors Influencing Stability and Degradation Pathways

The stability of this compound is not absolute and is contingent upon its environment. Several factors can initiate or accelerate its degradation.

Hydrolytic Stability

Hydrolysis represents the most significant degradation risk for this compound under typical laboratory conditions. The C-Cl bond is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions.[7] This process converts the target compound into the less reactive and synthetically distinct 2-hydroxy-1,5-naphthyridine.

Mechanism: The lone pair of electrons on a water molecule attacks the electrophilic carbon atom at the C2 position, leading to the displacement of the chloride ion. This reaction is often the rate-limiting step in the degradation cascade.

Thermal Stability

While stable at ambient and refrigerated temperatures, this compound will undergo thermal decomposition at elevated temperatures. Studies on analogous nitrogen-rich heterocyclic compounds show that decomposition typically begins at temperatures exceeding 250 °C.[8][9] High-temperature decomposition of related naphthyridines can lead to ring cleavage and the release of nitrogenous gases.[10] For synthetic reactions requiring high temperatures, it is crucial to consider the thermal liability of this starting material.

Photostability

Incompatibility with Other Reagents

As a substituted pyridine derivative, this compound is incompatible with certain classes of chemicals.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

-

Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.[12][13][14] Contact should be avoided outside of controlled reaction conditions.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the purity and integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on supplier data sheets and the compound's chemical nature.[2][6][15][16][17]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions, particularly hydrolysis. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Light | Store in an amber or opaque container | Protects the compound from potential photolytic degradation.[12] |

| Container | Tightly sealed, compatible material (e.g., glass) | Prevents ingress of moisture and air.[12][18] |

Best Practices for Handling

-

Weighing and Aliquoting: Whenever possible, perform these operations in a glove box under an inert atmosphere. If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container promptly.

-

Solution Preparation: Use anhydrous solvents for preparing stock solutions if they are to be stored. If using protic or aqueous solvents, prepare solutions fresh for immediate use.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][18][19]

Experimental Protocols for Stability Assessment

To provide a self-validating system for ensuring compound integrity, the following experimental workflows can be implemented.

Protocol: Accelerated Stability Study via Forced Degradation

This protocol is designed to rapidly identify the degradation liabilities of this compound under stress conditions.

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of stock, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to direct UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analytical Method: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

-

Peak Identification: For significant degradants, use LC-MS to obtain mass-to-charge ratio (m/z) data to aid in structural elucidation.

Conclusion

This compound is a robust synthetic intermediate when stored and handled correctly. Its primary stability liability is susceptibility to hydrolysis, a process accelerated by moisture and non-neutral pH. By implementing the recommended storage conditions—refrigeration under an inert, dry atmosphere and protection from light—and adhering to careful handling protocols, researchers can ensure the compound's purity and integrity. The provided experimental workflows offer a framework for validating stability and understanding degradation pathways, empowering scientists to generate reliable and reproducible results in their drug discovery and development endeavors.

References

- Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). Forced degradation studies on glipizide. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 169-175.

-

MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine. Retrieved December 19, 2025, from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved December 19, 2025, from [Link]

-

Serrano, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2538. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved December 19, 2025, from [Link]

-

Siudak, R., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6393. [Link]

-

BIOFOUNT. (n.d.). 2-氯-1,5-萘啶. Retrieved December 19, 2025, from [Link]

-

ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved December 19, 2025, from [Link]

-

Defense Technical Information Center. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved December 19, 2025, from [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved December 19, 2025, from [Link]

-

Mogilaiah, K., et al. (2013). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved December 19, 2025, from [Link]

-

Lo, P. C., et al. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(6), 936-945. [Link]

-